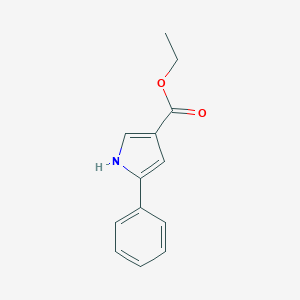

Ethyl 5-phenyl-1H-pyrrole-3-carboxylate

Vue d'ensemble

Description

Ethyl 5-phenyl-1H-pyrrole-3-carboxylate is a heterocyclic organic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom This compound is characterized by the presence of an ethyl ester group at the 3-position and a phenyl group at the 5-position of the pyrrole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-phenyl-1H-pyrrole-3-carboxylate typically involves the condensation of appropriate starting materials under specific conditions. One common method is the reaction of ethyl acetoacetate with phenylhydrazine to form the corresponding hydrazone, which then undergoes cyclization to yield the pyrrole derivative. The reaction is usually carried out in the presence of a catalyst such as acetic acid or hydrochloric acid, and the mixture is heated to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain the desired product with high purity.

Analyse Des Réactions Chimiques

Substitution Reactions

The pyrrole ring and ester group enable nucleophilic and electrophilic substitutions:

A. Nitrogen Sulfonylation

Reaction with pyridin-3-ylsulfonyl chloride under basic conditions yields sulfonylated derivatives:

| Reagents/Conditions | Product | Yield |

|---|---|---|

| NaH, THF, 15-crown-5, Pyridin-3-ylsulfonyl chloride | 5-Phenyl-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde | 75% |

B. Ester Hydrolysis and Functionalization

The ethyl ester undergoes hydrolysis to carboxylic acid, which can be converted to acid chlorides for subsequent amide formation:

textEthyl 5-phenyl-1H-pyrrole-3-carboxylate → Hydrolysis → Carboxylic acid → SOCl₂ → Acid chloride → Amines → Amides [3][4]

Example: Reaction with ethanolamine produces 5-chloro-N-(2-hydroxyethyl)-4-(1,3-oxazol-5-yl)-2-phenyl-1-propyl-1H-pyrrole-3-carboxamide (82% yield) .

Oxidation and Reduction

The electron-rich pyrrole ring and substituents undergo redox transformations:

A. Oxidation

- Aldehyde Formation : Van Leusen’s reaction converts aldehyde-containing intermediates into oxazole rings .

- Side-Chain Oxidation : Methyl groups may oxidize to carboxylic acids under strong oxidizing agents (e.g., KMnO₄).

B. Reduction

- Ester to Alcohol : LiAlH₄ reduces the ester to primary alcohol.

- Catalytic Hydrogenation : Palladium on carbon facilitates hydrogenation of unsaturated bonds .

Cross-Coupling Reactions

Nickel- or palladium-catalyzed coupling reactions enable aryl functionalization:

A. Nickel-Catalyzed Arylation

Reaction with arylboronic acids in THF forms 2,5-diarylpyrroles:

| Catalyst | Arylboronic Acid | Product | Yield |

|---|---|---|---|

| Ni(dppe)Cl₂, ZnCl₂ | Phenylboronic acid | Ethyl 2,5-diphenyl-1H-pyrrole-3-carboxylate | 98% |

B. Suzuki-Miyaura Coupling

Palladium catalysts enable coupling with aryl halides, broadening substitution patterns .

Multi-Component Reactions

The compound participates in tandem reactions to form complex heterocycles:

A. Annulation with Alkynes

Gold-catalyzed reactions with alkynes and oximes yield polysubstituted pyrroles .

B. Cyclocondensation

Reaction with 1,3-dicarbonyl compounds and amines forms fused pyrazole-pyrrole systems . Example:

| Components | Product | Yield |

|---|---|---|

| 4-Benzoyl-5-phenyl-2,3-furandione, 4-nitrophenylhydrazine | 1H-Pyrazole-3-carboxylate derivatives | 35–66% |

Applications De Recherche Scientifique

Pharmaceutical Development

Ethyl 5-phenyl-1H-pyrrole-3-carboxylate serves as a crucial intermediate in the synthesis of pharmaceuticals, notably in developing drugs targeting neurological disorders. Its structural properties allow it to participate in reactions that lead to the formation of biologically active compounds.

Case Study: Neurological Disorder Treatments

Recent studies have highlighted its role in synthesizing derivatives that inhibit specific pathways involved in neurological diseases. For instance, derivatives of this compound have been explored for their potential to modulate the activity of the MDM2-p53 pathway, which is critical in cancer biology and neuroprotection .

Organic Synthesis

In organic synthesis, this compound acts as a building block for creating complex molecules. Its ability to undergo various chemical transformations makes it invaluable in producing fine chemicals and agrochemicals.

Data Table: Synthetic Applications

Material Science

The compound is also utilized in material science, particularly in developing new materials such as polymers and coatings. Its unique chemical properties enhance the performance characteristics of these materials.

Case Study: Polymer Development

Research has shown that incorporating this compound into polymer matrices can improve thermal stability and mechanical properties, making it suitable for high-performance applications .

Biochemical Research

In biochemical research, this compound is employed to study enzyme activity and metabolic pathways. This application helps elucidate biological processes at the molecular level.

Example Research Findings

Studies have demonstrated that derivatives of this compound can act as enzyme inhibitors or activators, providing insights into their roles in metabolic pathways related to various diseases .

Aromatic Compound Studies

The compound is valuable in studying aromatic compounds and their reactions. It contributes significantly to advancements in both academic and industrial chemistry by providing a framework for exploring new chemical reactions and mechanisms.

Data Table: Reaction Types

| Reaction Type | Description | Importance |

|---|---|---|

| Electrophilic Substitution | Reacts with electrophiles to form new aromatic compounds | Key mechanism in organic synthesis |

| Cross-coupling Reactions | Participates in cross-coupling reactions with other aryl halides | Essential for developing complex molecules |

Mécanisme D'action

The mechanism of action of ethyl 5-phenyl-1H-pyrrole-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.

Comparaison Avec Des Composés Similaires

Ethyl 5-phenyl-1H-pyrrole-3-carboxylate can be compared with other similar compounds, such as:

Ethyl 2-phenyl-1H-pyrrole-3-carboxylate: Similar structure but with the phenyl group at the 2-position.

Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.

5-Phenyl-1H-pyrrole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.

Activité Biologique

Ethyl 5-phenyl-1H-pyrrole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Research indicates its potential as an antimicrobial and anticancer agent, among other applications. This article provides an overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The biological activity of this compound is attributed to its interaction with various molecular targets. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could modulate receptor signaling pathways, affecting cellular responses.

- Cellular Interference : The compound may interfere with cellular processes such as proliferation and apoptosis.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. A synthesis of derivatives has shown promising antibacterial and antifungal activities.

Table 1: Antimicrobial Activity Data

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 64 µg/mL |

| This compound | Candida albicans | 16 µg/mL |

These results indicate that the compound exhibits moderate to high activity against both bacterial and fungal strains, suggesting its potential as a therapeutic agent in treating infections.

Anticancer Properties

Research has also investigated the anticancer potential of this compound. In vitro studies have shown that it can induce apoptosis in cancer cell lines.

Case Study: Anticancer Activity

A study conducted on human breast cancer cell lines (MCF-7) demonstrated that treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value of approximately 25 µM. The mechanism involved the activation of caspase pathways leading to programmed cell death.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Variations in substituents on the pyrrole ring can significantly affect potency and selectivity towards specific biological targets.

Table 2: SAR Analysis

| Substituent Position | Variation | Effect on Activity |

|---|---|---|

| C2 | Methyl group addition | Increased antibacterial activity |

| C4 | Fluorine substitution | Enhanced anticancer properties |

This table summarizes how different modifications can lead to improved biological outcomes, guiding future synthetic efforts.

Propriétés

IUPAC Name |

ethyl 5-phenyl-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-2-16-13(15)11-8-12(14-9-11)10-6-4-3-5-7-10/h3-9,14H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGAUDZLAAYUFKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC(=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60437196 | |

| Record name | Ethyl 5-phenyl-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60437196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161958-61-8 | |

| Record name | Ethyl 5-phenyl-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60437196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.